1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol
Overview
Description
1,4-Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. They are important structural units with diverse biological properties and pharmaceutical importance . For example, Ripasudil, a derivative of Fasudil which is a Rho-associated kinase inhibitor used for the treatment of glaucoma and ocular hypertension .
Synthesis Analysis
The synthesis of 1,4-diazepanes can be achieved through various methods. One such method involves the enzymatic intramolecular asymmetric reductive amination of aminoketones . This method has been used for the synthesis of chiral 1,4-diazepanes with high enantiomeric excess.
Molecular Structure Analysis
The molecular structure of 1,4-diazepanes consists of a seven-membered ring with two nitrogen atoms. The exact structure would depend on the specific substituents attached to the ring .
Scientific Research Applications
Synthesis and Chemical Properties
- A practical synthesis method for a key intermediate of Rho-kinase inhibitor K-115, closely related to 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol, has been established, indicating its utility in large-scale pharmaceutical production (Gomi, Kouketsu, Ohgiya, & Shibuya, 2012).
- Novel methods have been developed for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives, which have similar ring systems to 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol and exhibit broad biological activities (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Biological Activities
- Compounds structurally related to 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol, such as 1,4-diazepane derivatives, have demonstrated significant antimicrobial and anticancer activities, showcasing their potential in medical research and drug development (Verma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2015).
- Chiral-pool synthesis of 1,4-diazepanes, similar to the chemical , has shown affinity and selectivity towards σ1 receptors, indicating their relevance in neuroscience and pharmacology research (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
Applications in Drug Development
- Novel homopiperazine derivatives, structurally related to 1-(1,4-Diazepan-1-yl)-2-methylpropan-2-ol, have been synthesized and evaluated as potential anticancer agents, highlighting the compound's relevance in oncology (Teimoori, Panjamurthy, Vinaya, Prasanna, Raghavan, & Rangappa, 2011).
- The compound's derivatives have been explored for their antimicrobial properties, suggesting its potential in developing new antimicrobial agents (Kottapalle & Shinde, 2021).
Mechanism of Action
Target of Action
It is structurally similar to ripasudil , which is a selective rho-associated coiled-coil-containing protein kinase 1 (ROCK1) inhibitor . ROCK1 is significant in the contractile control of smooth muscle tissue .
Mode of Action
Given its structural similarity to ripasudil , it may also act as a ROCK1 inhibitor. Inhibitors of ROCK1 can reduce intraocular pressure by increasing the outflow of aqueous humor from the eye .
Biochemical Pathways
Rock1, a potential target of this compound, plays a crucial role in several biochemical pathways, including the regulation of smooth muscle contraction, cell migration, and cell proliferation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If it acts similarly to ripasudil, it may reduce intraocular pressure by increasing the outflow of aqueous humor from the eye .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of many compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12)8-11-6-3-4-10-5-7-11/h10,12H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCILEAHOLQLPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.